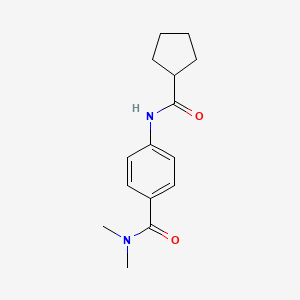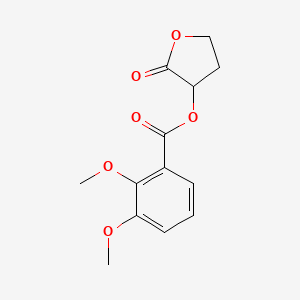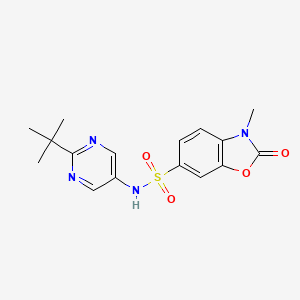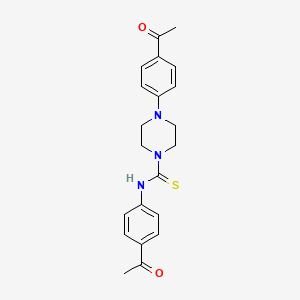
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide, also known as CPDB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPDB is a small molecule that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide is not fully understood, but it is believed to act through various pathways, including the inhibition of protein kinase C (PKC) and the activation of the AMP-activated protein kinase (AMPK) pathway. PKC is involved in various cellular processes, including cell proliferation and differentiation, and its inhibition by this compound has been linked to the induction of apoptosis in cancer cells. The activation of the AMPK pathway by this compound has been shown to have anti-inflammatory effects and to promote autophagy, a cellular process that removes damaged proteins and organelles.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the promotion of autophagy. This compound has also been shown to have antioxidant effects and to protect against oxidative stress. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has several advantages for lab experiments, including its small size, which allows it to easily penetrate cells and tissues, and its low toxicity profile. However, this compound has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential to interact with other cellular pathways, which can complicate its mechanism of action.
Orientations Futures
There are several potential future directions for 4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the identification of its specific targets and pathways of action. This compound may also be used in combination with other drugs or therapies to enhance its therapeutic effects. Overall, this compound has shown promising results in various fields of research, and further studies are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with cyclopentanecarbonyl chloride in the presence of a base. Other methods include the reaction of 4-aminobenzamide with cyclopentanecarboxylic acid followed by the use of a coupling reagent or the reaction of 4-aminobenzamide with cyclopentanone in the presence of a base. These methods have been optimized to obtain high yields and purity of this compound.
Applications De Recherche Scientifique
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-(cyclopentanecarbonylamino)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-17(2)15(19)12-7-9-13(10-8-12)16-14(18)11-5-3-4-6-11/h7-11H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFRBGNLTAUNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-anilino-N-[(2,4-dichlorophenyl)methyl]thieno[3,2-d][1,3]thiazole-5-carboxamide](/img/structure/B7534334.png)

![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)



![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)

![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

